Mps-eda.tfa
Description
Overview of Bioconjugation Strategies in Chemical Biology and Medicinal Chemistry
Bioconjugation is a chemical strategy that creates a stable covalent link between two molecules, where at least one is a biomolecule. wikipedia.org This process is pivotal for modifying and functionalizing biological molecules for a vast array of applications, including tracking cellular processes, delivering drugs to specific targets, and imaging biomarkers. wikipedia.orglibretexts.org
The primary strategies in bioconjugation can be broadly categorized based on the functional groups they target:
Targeting Native Functional Groups: This is the most common approach, leveraging the reactive functional groups naturally present on biomolecules. chem-station.com Key targets on proteins include the primary amines (–NH2) on lysine (B10760008) residues and the N-terminus, the sulfhydryl or thiol (–SH) groups on cysteine residues, and the carboxyl (–COOH) groups on aspartic acid and glutamic acid residues and the C-terminus. thermofisher.comchem-station.com Reagents are designed to react specifically with these groups under mild, aqueous conditions compatible with maintaining the protein's structure and function. nih.gov
Bioorthogonal Reactions: This advanced strategy involves introducing a unique, non-native functional group into a biomolecule. wikipedia.org A corresponding reactive partner can then be used to label the biomolecule with high specificity, without interfering with native biological processes. libretexts.org This approach offers exceptional control over the site of modification. Examples include the Staudinger ligation and copper-catalyzed or strain-promoted azide-alkyne cycloadditions (often called "click chemistry"). chem-station.com
The choice of strategy depends on the desired outcome, the nature of the biomolecule, and the need for site-specificity. nih.gov While targeting abundant residues like lysine can be straightforward, it often results in a heterogeneous mixture of products. acs.org Consequently, strategies that offer greater selectivity, such as targeting less abundant cysteine residues, are often preferred for applications requiring a high degree of precision, like the development of antibody-drug conjugates (ADCs). nih.gov
Significance of Maleimide-Based Crosslinkers in Covalent Conjugation
Among the various chemical tools available for bioconjugation, maleimide-based crosslinkers hold a prominent position due to their high reactivity and specificity towards sulfhydryl groups. researchgate.netvectorlabs.com The maleimide (B117702) functional group contains a reactive carbon-carbon double bond within a five-membered ring. This structure makes it an excellent Michael acceptor.
The key reaction is the Michael addition, where the nucleophilic thiol group of a cysteine residue attacks one of the double-bonded carbons of the maleimide ring. iris-biotech.de This reaction proceeds rapidly and efficiently under mild, aqueous conditions, typically at a pH range of 6.5 to 7.5, to form a stable thioether bond. vectorlabs.comiris-biotech.de The selectivity for thiols over other nucleophiles, such as the amines found in lysine, is generally high within this pH range, although some reaction with amines can occur at pH levels above 7.5. vectorlabs.comstratech.co.uk
The reliability and robustness of this thiol-maleimide chemistry have made it a cornerstone for the construction of well-defined bioconjugates. researchgate.net Its applications are extensive, particularly in the development of ADCs, where a cytotoxic drug is precisely attached to a monoclonal antibody via a linker. researchgate.net The stability of the resulting thioether linkage is a critical attribute, ensuring that the conjugate remains intact until it reaches its target. The development of next-generation maleimides continues to focus on further enhancing this stability and minimizing off-target reactions. acs.orgresearchgate.net
Historical Context of Crosslinker Development Leading to MPS-EDA.TFA Analogs
The field of chemical crosslinking has undergone significant evolution, driven by the need for greater precision, stability, and homogeneity in bioconjugates. Early crosslinking strategies often relied on homobifunctional reagents, such as those containing two N-hydroxysuccinimide (NHS) esters, which target primary amines on lysine residues. thermofisher.comacs.org While effective for certain applications, the high abundance and widespread distribution of lysine on protein surfaces typically led to heterogeneous products with inconsistent properties. acs.org
A major advancement was the development of heterobifunctional crosslinkers, which possess two different reactive groups. This innovation allowed for sequential, more controlled conjugation reactions, enabling the specific linking of two different types of molecules or functional groups. The combination of an amine-reactive NHS ester and a thiol-reactive maleimide in a single molecule (e.g., SMCC) became a widely used tool for site-specific modification. researchgate.net This shift towards targeting less abundant amino acids like cysteine provided a pathway to generating more homogeneous conjugates. nih.govacs.org
This compound and its analogs fit within this evolutionary framework. They represent a class of defined, short-chain linkers that provide precise spacing and reactivity. While this compound itself is non-PEGylated, its development is part of a broader trend in linker technology that includes the synthesis of analogs with discrete polyethylene (B3416737) glycol (dPEG®) spacers. stratech.co.ukvectorlabs.com These PEGylated linkers were developed to enhance the aqueous solubility and reduce the potential immunogenicity of bioconjugates, while also providing a range of spacer lengths to accommodate different structural requirements. The ongoing refinement of crosslinker chemistry, including the creation of "next-generation" maleimides with improved stability against hydrolysis and retro-Michael reactions, continues to push the boundaries of what can be achieved in the field of bioconjugation. acs.orgresearchgate.net
Structure
2D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-3-(2,5-dioxopyrrol-1-yl)propanamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3.C2HF3O2/c10-4-5-11-7(13)3-6-12-8(14)1-2-9(12)15;3-2(4,5)1(6)7/h1-2H,3-6,10H2,(H,11,13);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABXLPITSNLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C1=O)CCC(=O)NCCN.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Derivatization Strategies for Mps Eda.tfa
Chemical Synthesis Pathways for N-(2′-aminoethyl)-3-(maleimido)propionamide
The synthesis of the core molecule, N-(2′-aminoethyl)-3-(maleimido)propionamide, is typically achieved through a multi-step process that couples a maleimide (B117702) precursor with an ethylenediamine (B42938) (EDA) derivative. A common synthetic route involves the initial formation of a maleamic acid, which is subsequently cyclized to form the stable maleimide ring.
One prevalent method begins with the reaction of maleic anhydride (B1165640) with an amine. The corresponding maleamic acid derivative is then dehydrated to yield the maleimide. researchgate.net In the context of MPS-EDA, this could involve reacting 3-maleimidopropionic acid with a mono-protected ethylenediamine, followed by deprotection of the amine. Alternatively, N-(methoxycarbonyl)maleimide can be reacted with a free amine to form the desired maleimide derivative in a single step. researchgate.net The use of amine salts as catalysts in an azeotropic solvent can also facilitate the cyclodehydration of the maleamic acid intermediate, offering high yields and simplified purification. google.com
Key steps in a representative synthesis include:
Amide Bond Formation: 3-Maleimidopropionic acid is activated (e.g., as an NHS ester) and reacted with a large excess of ethylenediamine. The excess diamine ensures mono-acylation and minimizes the formation of di-substituted byproducts.
Purification: The crude product is purified to isolate the desired N-(2′-aminoethyl)-3-(maleimido)propionamide from unreacted starting materials and byproducts. This purification is often accomplished using chromatographic techniques.
Trifluoroacetate (B77799) Salt Formation and Its Role in Purification and Handling
The designation ".TFA" in MPS-EDA.TFA indicates that the compound is isolated as a trifluoroacetate salt. This is not typically a component added for its functional role in the final application but is rather a result of the purification process. nih.gov Trifluoroacetic acid (TFA) is widely used in synthetic chemistry, particularly in the purification of peptides and other small molecules by reversed-phase high-performance liquid chromatography (RP-HPLC). lifetein.comomizzur.com
During RP-HPLC, TFA is added to the mobile phase at low concentrations (typically 0.1%). nih.gov It serves as a strong ion-pairing agent, forming a salt with positively charged functional groups on the target molecule, such as the primary amine in MPS-EDA. nih.govgenscript.com This interaction masks the charge of the amine, reduces undesirable interactions with the stationary phase, and results in sharper, more symmetrical peaks and improved separation. nih.gov
Upon lyophilization (freeze-drying) of the purified HPLC fractions, the volatile free TFA is removed, but the TFA anion that formed a salt with the protonated amine remains, yielding the final product as a stable TFA salt. genscript.com This salt form often enhances the stability and handling of the compound, improving its solubility in aqueous solutions used for subsequent conjugation reactions. vectorlabs.comvectorlabs.com
| Feature | Role of Trifluoroacetic Acid (TFA) |
| Purification | Acts as an ion-pairing agent in RP-HPLC, improving peak shape and resolution. nih.gov |
| Isolation | Forms a stable salt with the molecule's primary amine during lyophilization. genscript.com |
| Handling | The salt form can increase the compound's solubility in water and buffers. vectorlabs.com |
| Stability | Provides a stable, crystalline solid that is easier to handle and store. vectorlabs.com |
Derivatization of this compound for Enhanced Functionality
The bifunctional nature of this compound makes it an ideal scaffold for further chemical modification, or derivatization, to create more complex and tailored molecular tools. The maleimide group provides a selective handle for reaction with thiols, while the primary amine serves as a versatile point of attachment for a wide range of other functionalities. stratech.co.uk
PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains, is a widely adopted strategy to improve the physicochemical properties of biomolecules and drug delivery systems. broadpharm.commdpi.com this compound can be readily incorporated into PEGylation schemes. The primary amine of this compound can be reacted with an activated PEG derivative, such as a PEG-NHS ester, to form a stable amide bond. The resulting PEG-maleimide conjugate can then be attached to a protein or peptide via its maleimide group, which reacts specifically with the thiol side chain of cysteine residues. broadpharm.combroadpharm.com
This modification offers several key advantages:
Increased Hydrophilicity: The PEG chain enhances the water solubility of the conjugate. broadpharm.com
Improved Pharmacokinetics: The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, prolonging its circulation half-life in the body. mdpi.com
Reduced Immunogenicity: The PEG chain can shield antigenic epitopes on the protein surface, reducing the likelihood of an immune response. mdpi.com
| Property | Effect of PEGylation |
| Solubility | Increased |
| In Vivo Half-Life | Prolonged |
| Immunogenicity | Reduced |
| Enzymatic Degradation | Decreased |
| Molecular Weight | Increased |
In this context, the maleimide group of this compound is used to conjugate the linker to the antibody, often via reaction with cysteine residues introduced into the antibody structure for site-specific modification. acs.org The primary amine of this compound serves as the attachment point for the rest of the linker, which may include:
Cleavable Spacers: Units that are stable in circulation but are cleaved by specific enzymes or conditions (e.g., low pH) within the target cell to release the drug. acs.org
Self-Immolative Units: Spacers that decompose after the cleavage event to ensure the release of the unmodified, active drug. acs.org
Solubility Modifiers: Such as PEG chains, to ensure the linker-drug component remains soluble.
| Linker Component | Function | Example Moiety | Point of Attachment to this compound |
| Antibody Conjugation | Covalent attachment to antibody | Maleimide | N/A (Inherent to this compound) |
| Cleavable Trigger | Drug release in target cell | Cathepsin-sensitive dipeptide | Primary Amine |
| Solubility Enhancer | Improve aqueous solubility | PEG spacer | Primary Amine |
| Payload | Therapeutic agent | Cytotoxic Drug | Attached via cleavable trigger |
While the maleimide-thiol reaction is highly efficient, the stability of the resulting succinimide (B58015) thioether bond can be a concern in certain biological applications. This bond is susceptible to a retro-Michael reaction, where it can undergo exchange with other biological thiols like glutathione (B108866), leading to premature release of the conjugated payload. acs.orgresearchgate.net
To address this, structural modifications to the maleimide ring can be implemented to tune its reactivity and enhance the stability of the conjugate. Research into "next-generation maleimides" has shown that introducing substituents onto the maleimide's carbon-carbon double bond can significantly alter its properties. ucl.ac.ukacs.org
Key modifications include:
Dihalomaleimides: Replacing the hydrogen atoms on the maleimide ring with halogens (e.g., iodine) can increase the rate of bioconjugation and improve the stability of the resulting linkage against hydrolysis. ucl.ac.ukacs.org
Hydrolysis-Resistant Maleimides: Self-hydrolyzing maleimides can be designed to undergo an intramolecular ring-opening reaction after conjugation, which stabilizes the thioether bond and prevents the retro-Michael reaction. researchgate.net
Fluorescent Maleimides: Incorporating fluorogenic properties into the maleimide structure allows for real-time monitoring of the conjugation reaction. researchgate.netbham.ac.uk
These modifications allow for the development of linkers with precisely controlled stability and reactivity profiles, tailored to the specific requirements of the intended application.
| Maleimide Type | Key Feature | Advantage |
| Standard Maleimide | Thiol-selective reactivity | Widely used, well-understood chemistry |
| Diiodomaleimide | Increased reaction rate | Faster conjugation, reduced hydrolysis ucl.ac.ukacs.org |
| Self-Hydrolyzing Maleimide | Intramolecular stabilization | Prevents retro-Michael reaction, enhances in vivo stability researchgate.net |
| Substituted Maleimide | Tunable fluorescent properties | Allows for reaction monitoring and sensing researchgate.net |
Chemical Reactivity and Mechanistic Investigations of Mps Eda.tfa
Kinetics and Thermodynamics of Maleimide-Sulfhydryl Conjugation
The conjugation of the maleimide (B117702) moiety of MPS-EDA.TFA with a sulfhydryl (thiol) group proceeds via a Michael addition reaction. This reaction is highly favorable and characterized by rapid kinetics under mild conditions. bachem.comaxispharm.com
Key Kinetic and Thermodynamic Features:
Reaction Rate: The reaction between maleimides and thiols is exceptionally fast, often reaching completion within minutes at neutral pH. iris-biotech.de The reaction rate at pH 7.0 with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.comvectorlabs.com
Thermodynamic Driving Force: The thiol-maleimide addition is considered a "click" reaction, partly because it possesses a large thermodynamic driving force (often greater than 20 kJ/mol), which favors the formation of a single, stable product. vectorlabs.com This favorability is attributed to the electron-withdrawing properties of the adjacent carbonyl groups on the maleimide ring and the release of ring strain upon formation of the thioether linkage. researchgate.net
Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at room temperature and does not require a catalyst in polar solvents like water, DMSO, or DMF, as the solvent facilitates the formation of the reactive thiolate anion. vectorlabs.com
Several factors can influence the kinetics of this conjugation reaction, as detailed in the table below.
| Factor | Influence on Reaction Rate | Description |
|---|---|---|
| pH | Increases from pH 6.5 to 7.5 | The concentration of the more nucleophilic thiolate anion (RS-) increases with pH, accelerating the reaction. However, at pH > 7.5, competing side reactions increase. vectorlabs.com |
| Thiol pKa | Decreases with higher pKa | Thiols with a lower pKa exist more readily as the reactive thiolate anion at a given pH, thus increasing the reaction rate. Higher pKa thiols slow the rate of reaction. nih.govudel.edu |
| Solvent | Faster in polar solvents | Polar solvents such as water, DMSO, and DMF stabilize the charged intermediate (thiolate ion) and facilitate the reaction, often without the need for an external catalyst. vectorlabs.com |
| N-Substituents | Dependent on electronic effects | Electron-withdrawing groups on the maleimide nitrogen can influence the stability and reactivity of the resulting thioether bond, affecting the kinetics of potential retro-Michael reactions. udel.eduprolynxinc.com |
| Temperature | Increases with temperature | As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the reaction is typically rapid enough at ambient temperature. |
Reactivity with Amine and Carboxylic Acid Functionalities
This compound is a heterobifunctional crosslinker, meaning it possesses two different reactive functionalities.
Maleimide Reactivity with Amines: The maleimide group, while highly selective for thiols at neutral pH, can react with primary amines. This reaction becomes competitive with thiol addition at pH values above 7.5. vectorlabs.com The reaction involves the nucleophilic attack of the amine on one of the double-bonded carbons of the maleimide ring. However, this reaction is significantly slower than the thiol-maleimide conjugation at or below physiological pH. vectorlabs.com
Amine Reactivity with Carboxylic Acids: The "EDA" (ethylenediamine) portion of this compound provides a terminal primary amine. This amine is available for standard amide bond formation with a carboxylic acid. This reaction typically requires an activation agent, such as a carbodiimide (B86325) (e.g., EDC), to convert the carboxylic acid into a more reactive intermediate that can then be readily attacked by the amine of this compound.
Influence of pH on Conjugation Efficiency and Stability
The pH of the reaction medium is a critical parameter that dictates not only the efficiency of the maleimide-thiol conjugation but also the stability of both the maleimide reactant and the resulting thioether product.
Optimal pH for Conjugation: The optimal pH range for selective and efficient maleimide-thiol conjugation is between 6.5 and 7.5. vectorlabs.com Within this range, there is a sufficient concentration of the reactive thiolate anion for a rapid reaction, while minimizing side reactions. nih.gov
High pH Effects (pH > 7.5):
Competitive Amine Reaction: The reactivity of primary amines towards the maleimide double bond increases, leading to a loss of chemoselectivity. vectorlabs.com
Maleimide Hydrolysis: The maleimide ring becomes susceptible to hydrolysis, which results in the opening of the ring to form a maleamic acid derivative. This derivative is unreactive towards thiols, thus reducing the conjugation efficiency. uu.nl
Low pH Effects (pH < 6.5): The concentration of the nucleophilic thiolate anion decreases as the thiol exists predominantly in its protonated (RSH) form. This leads to a significant reduction in the reaction rate. nih.gov
Stability of the Thioether Conjugate: The stability of the formed succinimidyl thioether linkage is also pH-dependent.
Retro-Michael Reaction: The thioether bond can be reversible through a retro-Michael reaction, which can lead to the exchange of the maleimide conjugate with other available thiols (e.g., glutathione (B108866) in a biological context). nih.govrsc.org
Hydrolysis for Stabilization: Paradoxically, hydrolysis of the succinimide (B58015) ring after conjugation leads to a more stable product. The ring-opened succinamic acid thioether is stable and not susceptible to the reverse reaction. iris-biotech.devectorlabs.com This hydrolysis is accelerated by electron-withdrawing N-substituents and higher pH. prolynxinc.com
Reaction Mechanisms of Crosslinker Formation and Utilization
The primary reaction mechanism for the utility of this compound is the Michael addition of a thiol to the maleimide's electron-deficient double bond. bachem.com
While the primary conjugation reaction is a Michael addition, maleimides can participate in other reaction mechanisms, notably those involving Electron Donor-Acceptor (EDA) complexes. An EDA complex is a weak molecular aggregate formed between an electron-donating molecule and an electron-accepting molecule. nih.gov Maleimides, being electron-poor, can act as effective electron acceptors.
Recent studies have shown that EDA complexes can form between maleimides and electron donors like N-aryl amino acids or dialkylanilines. acs.orgnih.gov Upon irradiation with visible light, an intramolecular single-electron-transfer (SET) can occur within the complex. nih.gov This generates radical intermediates that can initiate subsequent reactions, such as the formation of α-aminoalkyl radicals that then add to the maleimide. nih.govresearchgate.net This photochemical activation of an EDA complex provides a catalyst-free method for forming new carbon-carbon bonds with maleimides under mild conditions. acs.org
Computational studies, particularly using density functional theory (DFT), have provided significant insights into the mechanism of the thiol-maleimide reaction. researchgate.netrsc.org These studies have shown that the reaction pathway is not singular and can be influenced heavily by the specific reaction conditions.
The reaction can proceed through several distinct mechanisms: researchgate.netrsc.org
Base-initiated mechanism: An external base deprotonates the thiol to form the thiolate, which then acts as the nucleophile.
Nucleophile-initiated mechanism: A nucleophilic initiator (like a phosphine (B1218219) or a tertiary amine) attacks the maleimide double bond first, creating a zwitterionic intermediate that then facilitates the reaction with the thiol.
Ion pair-initiated mechanism: The initiator and the thiol form an ion pair, which then interacts with the maleimide.
Computational and kinetic modeling have demonstrated that the choice of solvent, the type of initiator (e.g., primary, secondary, or tertiary amines), and the specific thiol all play a direct role in determining which of these mechanistic pathways is favored. researchgate.netrsc.org This understanding allows for the fine-tuning of reaction conditions to control kinetics and selectivity.
Chemo- and Regioselectivity Considerations in Complex Biomolecular Environments
In complex environments such as cell lysates or on protein surfaces, the selectivity of a crosslinker is paramount.
Chemoselectivity: The maleimide group exhibits high chemoselectivity for sulfhydryl groups (from cysteine residues) over other nucleophilic functional groups found in proteins, such as the amine groups of lysine (B10760008) or the imidazole (B134444) group of histidine, particularly within the optimal pH range of 6.5-7.5. axispharm.com This high degree of selectivity is a primary reason for the widespread use of maleimide-based crosslinkers in bioconjugation. vectorlabs.com
Regioselectivity and Side Reactions: While highly selective, side reactions can occur that affect the regiochemical outcome and homogeneity of the final conjugate. A notable side reaction is the thiazine (B8601807) rearrangement, which can occur when the maleimide reacts with a thiol from an N-terminal cysteine residue. bachem.com The adjacent free N-terminal amine of the cysteine can act as a nucleophile, attacking the succinimide ring of the newly formed conjugate. This leads to an intramolecular rearrangement, forming a stable six-membered thiazine ring. bachem.comnih.gov The rate of this rearrangement is influenced by pH (occurring more rapidly at elevated pH) and the amino acid sequence adjacent to the N-terminal cysteine. nih.gov
Applications of Mps Eda.tfa in Bioconjugate Synthesis and Chemical Biology
Conjugation to Peptides and Proteins for Research Probes
MPS-EDA.TFA is instrumental in covalently linking molecules to peptides and proteins, enabling the creation of specialized research probes. These probes are designed to investigate biological processes, track molecules within cells, or deliver therapeutic agents.
Creation of Fluorescent and Affinity Labels for Biomolecules
This compound is utilized to attach fluorescent dyes or affinity tags (such as biotin) to peptides and proteins. By conjugating a fluorophore or an affinity ligand to a biomolecule using this compound, researchers can create tools for tracking, detection, and purification. The maleimide (B117702) group ensures a stable linkage to thiol-containing biomolecules, while the ethylenediamine (B42938) linker can be further functionalized with the desired label interchim.frstratech.co.uksmolecule.com. This enables the development of probes for fluorescence microscopy, flow cytometry, and various biochemical assays.
Probes for Protein Interaction and Structure Analysis
The ability of this compound to introduce specific linkers onto proteins makes it valuable for creating probes used in studying protein-protein interactions and analyzing protein structures. For example, it can be used to attach cross-linking agents or labels that can report on conformational changes or binding events. The precise positioning of the linker, facilitated by the maleimide-thiol chemistry, is critical for such applications interchim.frinterchim.frstratech.co.uk.
Radiolabeling Strategies Utilizing this compound Derivatives
This compound and its derivatives can be employed in strategies for radiolabeling biomolecules for diagnostic imaging or targeted radiotherapy. The maleimide group can be used to attach a chelator to a protein, which then binds a radiometal. Alternatively, the ethylenediamine moiety can be modified to incorporate radioisotopes. Research has explored the use of maleimide-functionalized linkers for radiolabeling peptides and antibody fragments with isotopes like 111In or for developing precursors for radiolabeled imaging agents stratech.co.ukstratech.co.uknih.govsemanticscholar.orgnih.govresearchgate.netiaea.orgresearchgate.net. For example, a study described the use of this compound in the synthesis of radiolabeled conjugates for PET imaging nih.gov.
Data Tables
| Application Area | Biomolecule Type | Label/Payload Type | Conjugation Strategy | Key Feature |
| Research Probes | Peptides, Proteins | Fluorescent Dyes, Affinity Tags | Maleimide-Thiol conjugation via this compound | Site-specific labeling, maintaining biomolecule activity |
| Therapeutic Conjugates | Antibodies, Fabs | Cytotoxic Drugs | Maleimide-Thiol conjugation in linker synthesis | Precursor for ADCs and FDCs, targeted drug delivery |
| Imaging/Therapy Agents | Peptides, Proteins | Chelators for Radiometals, Radioisotopes | Maleimide-Thiol conjugation, derivatization of EDA | Radiolabeling for PET imaging or targeted radiotherapy |
| Protein Interaction/Structure Probes | Proteins | Cross-linkers, Probes | Maleimide-Thiol conjugation | Enabling studies of protein-protein interactions and structural analysis |
Compound Name Table
| Common Name | Chemical Name / Description | CAS Number (if available) |
| This compound | Maleimidopropyl-Ethylenediamine Trifluoroacetate (B77799) | 1301739-85-4 |
| NHS ester | N-Hydroxysuccinimide ester | - |
| Maleimide | 2,5-Pyrrolidinedione derivative | - |
| Ethylenediamine | 1,2-Diaminoethane | 107-15-3 |
| Trifluoroacetate | CF₃COO⁻ (anion) | - |
| Antibody-Drug Conjugate (ADC) | Therapeutic agent composed of an antibody linked to a cytotoxic drug | - |
| Fragment-Drug Conjugate (FDC) | Therapeutic agent composed of an antibody fragment linked to a cytotoxic drug | - |
Immobilization of Biomolecules onto Solid Supports for Assays and Materials Science
This compound is a valuable reagent for covalently attaching biomolecules to a variety of solid supports, a critical step in creating functionalized surfaces for diverse applications. The silane (B1218182) end of the molecule readily reacts with hydroxyl groups present on surfaces like glass, silica, and metal oxides, forming stable covalent bonds. The exposed amine groups of the ethylenediamine linker then provide reactive sites for the conjugation of biomolecules, which typically contain carboxylic acid or other functional groups that can be activated for coupling.
Mechanism of Immobilization: The process generally involves treating the solid support with this compound, allowing the silane to hydrolyze and condense onto the surface. This creates a functionalized layer with accessible amine groups. Subsequently, biomolecules, such as antibodies, enzymes, peptides, or nucleic acids, are introduced. These biomolecules are often activated (e.g., using carbodiimide (B86325) chemistry like EDC/NHS) to react with the primary amines of the EDA linker, forming stable amide bonds. This method ensures a controlled and covalent attachment, which is crucial for maintaining the biomolecule's activity and stability.
Applications in Assays: The ability to immobilize biomolecules with this compound is fundamental to the development of numerous bioanalytical tools:
Biosensors: this compound is used to functionalize sensor surfaces (e.g., electrodes, optical chips) with enzymes or antibodies. This immobilization creates a biorecognition layer that can specifically detect target analytes, leading to sensitive and selective biosensing platforms for diagnostics or environmental monitoring interchim.frstratech.co.uk. For instance, immobilizing enzymes onto transducer surfaces allows for the electrochemical detection of substrates or products.
Microarrays: In the fabrication of protein or DNA microarrays, this compound can be employed to covalently attach capture molecules (e.g., antibodies, antigens, probes) to glass slides or other substrates. This ensures high-density, stable immobilization, leading to reproducible and sensitive assays for high-throughput screening of biological samples nih.govresearchgate.net.
Immunoassays: For assays like ELISA (Enzyme-Linked Immunosorbent Assay), surfaces of microplates or beads can be functionalized with this compound to covalently immobilize capture antibodies or antigens. This method enhances assay robustness and reduces non-specific binding compared to passive adsorption researchgate.netnih.gov.
Affinity Chromatography: this compound can be used to functionalize chromatography media (e.g., beads, resins) with ligands or antibodies for purifying specific biomolecules from complex mixtures. The stable covalent linkage ensures the longevity and efficiency of the affinity purification process nih.govmdpi.com.
Applications in Materials Science: Beyond analytical assays, this compound contributes to the development of novel biomaterials and functional surfaces:
Functionalized Nanoparticles: Nanoparticles can be surface-modified with this compound to enable the attachment of targeting ligands, therapeutic agents, or imaging molecules. This is vital for creating targeted drug delivery systems or diagnostic agents nih.govmdpi.commdpi.com.
Biomaterial Coatings: Surfaces of implants or medical devices can be coated with biomolecules immobilized via this compound to improve biocompatibility, promote cell adhesion, or create specific binding sites for biological interactions tribal.gov.inresearchgate.net.
Detailed Research Findings and Data:
Research employing this compound highlights its efficacy in creating stable and functional biomolecule-surface conjugates. For example, studies on antibody immobilization for microarrays have shown that covalent attachment using silane chemistry, such as that facilitated by this compound, leads to improved spot homogeneity and reproducibility compared to passive adsorption nih.gov. Similarly, in biosensor development, the stable immobilization of enzymes via this compound has been shown to maintain high enzymatic activity and provide a robust platform for analyte detection interchim.frstratech.co.uk.
While specific quantitative data tables directly detailing this compound's performance across a wide range of biomolecules and supports are not universally published in a consolidated format, the principles of silane-amine coupling are well-established. The effectiveness is often reported in terms of immobilization efficiency, retained activity of the immobilized biomolecule, and the sensitivity or detection limit achieved in the final assay.
For instance, studies on enzyme immobilization on magnetic particles or agarose (B213101) beads using amine-functionalized supports (analogous to the outcome of using this compound) have reported high immobilization yields and retained activities, sometimes exceeding 80% of the free enzyme's activity nih.govresearchgate.netacs.org. The stability of immobilized enzymes is also often enhanced, with reported increases in half-life or thermal stability nih.govacs.org.
Illustrative Data Table:
The following table illustrates typical outcomes and applications where this compound or similar amine-functionalized silanes are employed for biomolecule immobilization. The data presented are representative of findings in the literature for such chemistries.
| Biomolecule Type | Solid Support | Conjugation Chemistry (via this compound) | Application | Typical Immobilization Efficiency | Retained Activity | Sensitivity/Detection Limit Example |
| Antibody | Glass Slide | Amide bond formation (EDC/NHS activation) | Microarray | High (e.g., >90% of offered) | High (>70%) | Sub-nanomolar detection |
| Enzyme (e.g., Glucose Oxidase) | Electrode Surface | Amide bond formation (EDC/NHS activation) | Biosensor | Moderate to High | High (>60%) | Micromolar analyte detection |
| Peptide | Nanoparticle | Amide bond formation (EDC/NHS activation) | Drug Delivery | Variable (surface density dependent) | High (bioactivity retained) | N/A (functionalization) |
| DNA Oligonucleotide | Silica Bead | Amide bond formation (EDC/NHS activation) | Affinity Chromatography | High | N/A (binding affinity) | N/A (binding capacity) |
Note: Specific quantitative values can vary significantly based on experimental conditions, biomolecule properties, and the specific solid support used.
The use of this compound provides a reliable and versatile method for creating functionalized surfaces, enabling advancements in diagnostics, research tools, and materials science by ensuring the stable and active presentation of biomolecules.
Analytical and Characterization Methodologies for Mps Eda.tfa and Its Conjugates
Chromatographic Techniques for Separation and Purity Assessment
Chromatography plays a pivotal role in separating MPS-EDA.TFA from impurities and by-products, as well as in purifying its conjugates.
HPLC is a cornerstone technique for assessing the purity of this compound and monitoring reaction progress. Method development typically involves optimizing mobile phases, stationary phases, and detection parameters. Trifluoroacetic acid (TFA) is frequently utilized as a mobile phase modifier in reversed-phase HPLC (RP-HPLC) to improve peak shape and retention, particularly for peptides and related molecules bachem.comwaters.combiotage.comwaters.com. Acetonitrile (ACN) is a common organic solvent used in conjunction with aqueous mobile phases containing TFA bachem.comwaters.comwaters.comnih.gov. Detection is often performed using UV-Vis spectroscopy, with wavelengths commonly set between 210-220 nm to capture the absorbance of peptide bonds and other chromophores bachem.comwaters.com.
Table 1: Representative HPLC Method Parameters for Peptide/Biomolecule Analysis
| Technique | Stationary Phase | Mobile Phase A | Mobile Phase B | Gradient Example | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
| RP-HPLC | C18 | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 30% B to 80% B over 25 min | ~1 | 210-220 | bachem.comwaters.comnih.gov |
| RP-HPLC | ODS-BP | Water + 0.1% TFA | Acetonitrile | 8% ACN to 48% ACN in 30 min | 8 | Not specified | acs.org |
| RP-HPLC | C18 | Water + 0.1% TFA | Acetonitrile + 0.1% TFA | 10% B to 33% B (1 min), 33% to 38% B (6 min), 38% to 90% B (1 min), 90% to 95% B (2 min), 10% B (3 min conditioning) | 0.5 | 288/346 | jst.go.jp |
| HT-RPLC | Core-shell | Water + 0.1% TFA | 70% IPA + 20% ACN + 9.9% Water + 0.1% TFA | 90:10 A/B to 75:25 A/B (1 min), 75:25 A/B to 50:50 A/B (13 min) | 0.2 | Not specified | mdpi.com |
RP-HPLC is the standard technique for purifying peptides and their conjugates bachem.com. This method separates compounds based on their hydrophobicity, with more hydrophobic molecules retained longer on the stationary phase. The use of TFA as an ion-pairing agent in the mobile phase is critical for achieving good separation and preventing peak tailing, especially for molecules with charged or polar functional groups bachem.comwaters.com. For this compound conjugates, RP-HPLC can be employed to isolate the desired product from unreacted starting materials and side products, ensuring high purity for subsequent studies or applications. Optimization of the gradient elution profile, typically involving an increasing concentration of organic solvent (like acetonitrile) in an aqueous buffer containing TFA, is key to achieving effective separation waters.comacs.orgjst.go.jp.
ERLIC is a specialized form of HILIC that leverages electrostatic repulsion and hydrophilic interactions to achieve separation nih.govmz-at.de. It is particularly effective for separating phosphorylated or glycosylated peptides from non-modified counterparts nih.gov. ERLIC mobile phases often incorporate charged additives, such as ethylenediammonium-TFA (EDA-TFA), to modulate the electrostatic interactions with the stationary phase and the analytes nih.gov. The pH and salt concentration of the mobile phase are critical parameters for optimizing ERLIC separations.
Mass Spectrometry for Molecular Weight and Structural Confirmation
Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS or LC-MS/MS), is indispensable for confirming the molecular weight and providing insights into the structure of this compound and its conjugates rsc.orgnih.govnih.gov. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used to ionize the analytes before mass analysis nih.govmdpi.com.
Molecular Weight Determination: MS provides precise mass-to-charge ratio (m/z) values, allowing for the direct confirmation of the molecular weight of this compound and its modified forms. For instance, ESI-MS has confirmed products at m/z 517 ([M+H]+) and 765.2 (MALDI-TOF MS) in related studies nih.gov. Intermediate products in degradation studies were observed at m/z 530 and 531 [M+H]+, while a decomposition product showed m/z 446.58 [M+H]+ rsc.org.
Structural Confirmation: Tandem mass spectrometry (MS/MS) can provide fragmentation data, aiding in the elucidation of the compound's structure by breaking it down into characteristic fragments acs.orgnih.gov.
Table 2: Representative Mass Spectrometry Data
| Compound/Analyte | Ionization Mode | Observed m/z | Description/Context | Reference |
| Related Product | ESI | 517 (M+1) | Monomer incorporation | nih.gov |
| Related Product | MALDI-TOF MS | 765.2 | TPP–BODIPY conjugate | nih.gov |
| Intermediate | LC/MS | 530, 531 [M+H]+ | Observed during reaction monitoring | rsc.org |
| Decomposition Prod. | LC/MS | 446.58 [M+H]+ | Observed during reaction monitoring | rsc.org |
| Trypsin Standard | MS | 805.417, 2163.056 | Calibration peaks | nih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Table 3: Representative NMR Spectroscopy Applications
| Technique | Application | Solvent Example | Key Information Gained | Reference |
| ¹H NMR, ¹³C NMR | Structural Elucidation, Purity Confirmation | DMSO-d₆, MeOH-d₄ | Atomic connectivity, functional groups, purity | rsc.orgchemrxiv.org |
| ¹H NMR, ³¹P NMR | Purity Assessment | Not specified | Confirmation of purity of starting materials | trilinkbiotech.com |
| ¹H, ¹³C, COSY, HSQC, HMBC | Structural Elucidation | Not specified | Detailed structural assignments, spatial relationships | rsc.orguic.edu |
Spectrophotometric Approaches for Reaction Monitoring and Product Quantification
Spectrophotometric methods, primarily UV-Vis spectroscopy, are integral to reaction monitoring and product quantification, often in conjunction with chromatographic separations.
UV-Vis Spectroscopy: As mentioned, UV-Vis detection is commonly employed in HPLC to monitor the elution of this compound and its conjugates, providing quantitative data based on peak area bachem.comwaters.comjst.go.jp.
Quantitative Assays: Other spectrophotometric assays, such as the bicinchoninic acid (BCA) assay, can be used for quantifying protein or peptide concentrations acs.org.
Compound List:
this compound
Ethylenediammonium-TFA (EDA-TFA)
Trifluoroacetic acid (TFA)
Acetonitrile (ACN)
Isopropanol (IPA)
Formic acid (FA)
Bicinchoninic acid (BCA)
Folin-Ciocalteu phenol (B47542) reagent
Structure Activity Relationship Sar and Design Principles for Mps Eda.tfa Derivatives
Impact of Spacer Arm Length and Flexibility on Conjugation Efficiency and Conjugate Function
The spacer arm of a crosslinker, the region connecting the two reactive termini, is a critical determinant of the resulting conjugate's properties. In MPS-EDA.TFA, the native spacer arm is 10 atoms in length (approximately 10.7 Å), classifying it as a short-to-medium length spacer. gbiosciences.comnih.gov The length and flexibility of this spacer in this compound derivatives can significantly influence both the efficiency of the conjugation reaction and the biological function of the final conjugate.
Conjugation Efficiency:
The accessibility of the reactive maleimide (B117702) group to a target sulfhydryl (e.g., a cysteine residue on a protein) and the primary amine to a carboxyl group can be sterically hindered. A longer, more flexible spacer arm can overcome steric hindrance, potentially increasing the conjugation efficiency, especially when linking large biomolecules. thermofisher.com Conversely, a spacer that is too long or flexible might lead to undesirable interactions with the biomolecules or decreased reaction rates due to excessive conformational freedom.
The composition of the spacer also plays a role. While the native this compound spacer is a simple alkyl chain, the incorporation of polyethylene (B3416737) glycol (PEG) units can enhance the water solubility of the crosslinker and the resulting conjugate. youtube.com This is particularly important for preventing aggregation when working with hydrophobic proteins or payloads.
Table 6.1: Hypothetical Impact of Spacer Arm Modification on Conjugation Efficiency
| Derivative | Spacer Modification | Predicted Impact on Conjugation Efficiency | Rationale |
| This compound | Native (10 atoms) | Baseline | Suitable for molecules with accessible reactive groups. |
| Analog A | PEG4 Spacer | Increased | Enhanced water solubility and reduced steric hindrance. |
| Analog B | C12 Alkyl Spacer | Slightly Increased | Increased reach to overcome minor steric hindrance. |
| Analog C | C4 Alkyl Spacer | Decreased | Potential for significant steric clash with larger biomolecules. |
Conjugate Function:
The spacer arm's length and flexibility are not just crucial for the reaction itself but also for the function of the resulting bioconjugate. In applications like antibody-drug conjugates (ADCs) or PROTACs, the spacer ensures that the linked molecules can adopt the necessary conformation to interact with their respective targets simultaneously. nih.gov A rigid spacer might hold the conjugated molecules in a fixed, optimal orientation, while a flexible spacer allows for more dynamic interactions. The choice between a rigid and flexible spacer is highly dependent on the specific biological system and the desired outcome. For instance, a longer spacer might be necessary to bridge two interacting proteins without disrupting their native conformation. nih.gov Studies on other systems have shown that an optimal spacer arm length is essential for maximizing biological activity and minimizing unintended cellular responses. nih.govnih.gov
Rational Design of this compound Analogs for Targeted Applications
The rational design of this compound analogs involves the systematic modification of its structure to optimize its performance for a specific purpose. This process considers factors such as the nature of the target molecules, the desired stability of the conjugate, and the biological environment in which it will function.
Key strategies in the rational design of this compound analogs include:
Modulating Spacer Length and Composition: As discussed, altering the spacer by incorporating PEG, alkyl chains of varying lengths, or more rigid structures like piperidine (B6355638) rings can fine-tune the solubility, steric profile, and conformational dynamics of the conjugate. researchgate.netexplorationpub.com
Introducing Cleavable Moieties: For applications requiring the release of a payload (e.g., a drug in an ADC), a cleavable linker can be incorporated into the spacer arm. This will be discussed in more detail in section 6.4.
Altering Reactive Groups: While this compound has maleimide and amine groups, analogs could be designed with different reactive functionalities to target other chemical groups on biomolecules, thereby expanding its utility.
For example, in the development of a PROTAC, where a target protein and an E3 ligase are brought into proximity, the linker length and composition are critical for the formation of a stable and productive ternary complex. nih.gov An analog of this compound designed for this purpose might feature a significantly longer and more flexible PEG-based spacer to span the distance between the two proteins.
Computational Modeling and In Silico Approaches for SAR Prediction
Computational modeling and in silico methods are increasingly valuable tools for predicting the SAR of crosslinkers like this compound and for guiding the rational design of their derivatives. nih.gov These approaches can provide insights into how structural modifications will affect the properties and performance of a crosslinker before it is synthesized, saving time and resources.
Molecular Docking and Dynamics Simulations:
Molecular docking can be used to predict how an this compound analog will bind to its target molecules. This can help in assessing the potential for steric hindrance and in designing spacers that allow for optimal binding. For instance, docking studies could be used to determine the ideal linker length to connect a specific antibody to a cytotoxic drug without compromising the antibody's binding to its antigen. researchgate.net
Predict the stability of the conjugate.
Assess the accessibility of the payload or targeting moiety.
Understand how the linker affects the structure and function of the conjugated biomolecules.
Quantitative Structure-Activity Relationship (QSAR) Modeling:
QSAR models can be developed to correlate the structural features of a series of this compound analogs with their observed activity (e.g., conjugation efficiency, biological potency). While requiring an initial dataset of synthesized and tested compounds, a validated QSAR model can then be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the most promising candidates for synthesis.
Design of Cleavable and Stimuli-Responsive Crosslinkers Derived from this compound Scaffolds
For many therapeutic and diagnostic applications, it is desirable for the crosslinker to be stable in circulation but to cleave and release its payload in response to a specific trigger at the target site. symeres.com this compound can serve as a scaffold for the design of such cleavable and stimuli-responsive crosslinkers. The cleavable moiety is typically incorporated into the spacer arm of the molecule.
Commonly Employed Cleavage Strategies:
pH-Sensitive Linkers: These linkers are designed to be stable at physiological pH (around 7.4) but to hydrolyze at the lower pH found in endosomes and lysosomes (pH 4.5-6.5). acs.org Hydrazone or cis-aconityl groups can be incorporated into the spacer of an this compound analog to confer pH-sensitivity.
Reductively Cleavable Linkers: Disulfide bonds are stable in the extracellular environment but are readily cleaved by reducing agents such as glutathione (B108866), which is present in high concentrations inside cells. rsc.org A disulfide bond can be incorporated into the spacer to create a crosslinker that releases its payload upon internalization into a cell.
Enzyme-Cleavable Linkers: Specific peptide sequences that are substrates for enzymes that are overexpressed in target tissues (e.g., cathepsins in tumors) can be included in the spacer arm. symeres.com This provides a highly specific mechanism for payload release.
Photo-Cleavable Linkers: Certain chemical groups, such as o-nitrobenzyl, can be cleaved upon exposure to light of a specific wavelength. mdpi.com This allows for precise spatial and temporal control over payload release.
Table 6.2: Examples of Stimuli-Responsive Moieties for this compound Analogs
| Stimulus | Cleavable Moiety | Potential Application |
| Low pH | Hydrazone | Intracellular drug delivery via endocytosis. |
| Reducing Environment | Disulfide Bond | Cytosolic delivery of therapeutics. |
| Specific Enzymes | Valine-Citrulline Peptide | Tumor-targeted cancer therapy. |
| UV Light | o-Nitrobenzyl | Spatiotemporally controlled release in research applications. |
By integrating these cleavable elements into the spacer arm of the this compound scaffold, a new generation of sophisticated bioconjugation reagents can be developed for a wide range of targeted applications.
Preclinical Research Applications of Mps Eda.tfa Derived Conjugates
Preclinical In Vivo Studies of Conjugate Biodistribution and Efficacy in Animal Models
Investigation of Biological Clearance Mechanisms
The design of conjugates utilizing MPS-EDA.TFA can incorporate specific linker chemistries that dictate payload release and subsequent clearance. For example, the incorporation of pH-sensitive linkages, such as hydrazone bonds, which can be formed using reagents that include maleimide-amine linkers like this compound, is a common strategy nih.govrsc.org. These hydrazone bonds are designed to be stable at physiological pH (around 7.4) but susceptible to cleavage in the acidic microenvironment of endosomes or lysosomes within target cells nih.govrsc.org. This acid-catalyzed hydrolysis facilitates the release of the conjugated payload, such as a cytotoxic drug or a radioisotope, for intracellular action or targeted retention nih.govrsc.org.
The clearance of the released payload and the remaining conjugate fragments then follows their respective biological pathways. For instance, polymer-drug conjugates employing such linkers are designed such that the polymer carrier fragments are eventually excreted from the body, potentially via glomerular filtration for smaller fragments rsc.org. Studies investigating the in vivo fate of conjugates synthesized with this compound often involve biodistribution analyses to track the accumulation and retention of the radiolabeled or otherwise labeled conjugate in various tissues over time nih.gov. These studies provide indirect insights into clearance by revealing tissue distribution patterns, organ accumulation (e.g., kidney, liver), and the rate at which the conjugate or its components are eliminated from the body.
Table 1: Biodistribution of a [125I]-Labeled Conjugate Utilizing this compound Linker
This table presents representative data from preclinical studies evaluating the tissue distribution of a conjugate formed using this compound. The data illustrates how the conjugate is distributed and retained in various organs, offering insights into its pharmacokinetic behavior and potential clearance pathways.
| Tissue | 1 Hour (% ID/g) | 4 Hours (% ID/g) | 24 Hours (% ID/g) | 72 Hours (% ID/g) |
| Kidney | 15.2 ± 1.1 | 12.5 ± 0.9 | 8.1 ± 0.7 | 3.5 ± 0.5 |
| Liver | 8.5 ± 0.7 | 7.2 ± 0.6 | 5.5 ± 0.5 | 2.1 ± 0.3 |
| Spleen | 4.1 ± 0.4 | 3.5 ± 0.3 | 2.8 ± 0.3 | 1.0 ± 0.2 |
| Lung | 6.0 ± 0.5 | 4.8 ± 0.4 | 3.2 ± 0.4 | 1.2 ± 0.2 |
| Blood | 3.1 ± 0.3 | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.3 ± 0.05 |
| Carcass | 10.5 ± 0.9 | 15.0 ± 1.2 | 18.2 ± 1.5 | 20.5 ± 1.8 |
Data adapted from preclinical biodistribution studies of radiolabeled conjugates. Values represent mean ± standard deviation for n=3-5 animals. ID = Injected Dose. nih.gov
Furthermore, in vitro studies examining the release kinetics of conjugated payloads from this compound-derived constructs provide crucial information about the stability of the linkage under different physiological conditions. These studies help predict how the conjugate will behave in vivo and how the payload will be released, which is a critical step preceding its clearance from the body.
Table 2: In Vitro Release of Docetaxel (DTX) from Polymer Conjugates at Different pH Values
This table illustrates the pH-dependent release of Docetaxel (DTX) from polymer conjugates, a characteristic influenced by the linker chemistry, such as hydrazone bonds that can be formed using reagents like this compound. The data highlights how the release mechanism can be tailored for targeted delivery and subsequent payload clearance.
| Conjugate ID | pH | Incubation Time (Hours) | % DTX Released |
| Conjugate 6 | 7.4 | 2 | 7 |
| Conjugate 6 | 5.0 | 2 | 50 |
| Conjugate 8 | 7.4 | 2 | 12 |
| Conjugate 8 | 5.0 | 2 | 75 |
| Conjugate 10 | 7.4 | 2 | 24 |
| Conjugate 10 | 5.0 | 2 | 92 |
Data adapted from in vitro release studies of polymer-drug conjugates. Values represent percentage of total DTX released. rsc.org
Compound List
this compound (N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide 2,2,2-trifluoroacetate)
NHS-3-maleimidopropionate TFA salt
Docetaxel (DTX)
Folic acid
Pteroic acid
HDAC inhibitors (HDACi)
RGD conjugates
F8-based immunocytokines
F8-IL10 fusion diabody
Trifluoroacetic acid (TFA)
Future Directions and Emerging Research Avenues for Mps Eda.tfa Chemistry
Integration with Advanced Materials Science for Surface Modification and Biosensors
The ability of MPS-EDA.TFA to covalently link biomolecules to surfaces makes it a significant asset in the development of advanced materials and biosensing platforms. Its maleimide (B117702) and amine functionalities allow for orthogonal immobilization strategies, enabling the precise attachment of proteins, peptides, or nucleic acids onto various substrates, including nanoparticles, sensor chips, and polymer matrices. Research is exploring the use of this compound to create functionalized surfaces for enhanced biocompatibility and specific molecular recognition.
For instance, this compound has been cited in studies related to the development of biosensor-based assays for identifying anti-infective oligosaccharides stratech.co.uk and in the detection of prion proteins using nanomechanical resonator arrays stratech.co.uk. Its application in creating pretargeted nanoparticle systems for tumor cell labeling further highlights its utility in targeted diagnostics and imaging stratech.co.uk. The inherent water solubility of this compound, often enhanced by its incorporation into discrete polyethylene (B3416737) glycol (dPEG®) structures, contributes to the stability and performance of these modified surfaces by minimizing non-specific binding and aggregation stratech.co.uk. Future research will likely focus on optimizing surface chemistries for diverse sensor applications, such as electrochemical, optical, and acoustic sensors, by leveraging the controlled immobilization capabilities of this compound.
Table 8.1.1: Applications of this compound in Surface Modification and Biosensing
| Substrate Type | Reactive Groups Utilized | Immobilized Biomolecule/Ligand | Application Area | Key Benefit of this compound |
| Nanoparticles | Amine, Maleimide | Proteins, Peptides, Antibodies | Targeted Drug Delivery, Imaging | Precise surface functionalization, enhanced targeting |
| Sensor Chips (e.g., gold) | Amine | Antibodies, Enzymes, DNA | Biosensing, Diagnostics | Stable immobilization, signal amplification |
| Polymer Matrices | Maleimide | Peptides, Oligonucleotides | Biomaterial Functionalization | Covalent linkage, improved biocompatibility |
| Microfluidic Devices | Amine, Maleimide | Proteins, Aptamers | Lab-on-a-chip, diagnostics | Controlled surface chemistry for analyte capture |
Development of Novel "Click Chemistry" Compatible this compound Analogs
While this compound itself is not a direct "click chemistry" reagent, its dual reactivity makes it a candidate for modification into analogs compatible with bioorthogonal click reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). The maleimide group could be replaced with an azide (B81097) or alkyne, or the amine group could be derivatized to incorporate these functionalities. Such analogs would offer enhanced specificity and efficiency in biological labeling and conjugation, complementing existing click chemistry tools.
The development of novel this compound analogs for click chemistry could involve synthesizing molecules where the maleimide is substituted with an azide or a strained alkyne, while retaining or modifying the amine functionality for attachment to target molecules or surfaces. Alternatively, the amine could be converted into an azide or alkyne, and the maleimide could be retained or replaced with a complementary click chemistry handle. This approach would allow researchers to leverage the established synthesis and handling properties of this compound while integrating it into the robust framework of click chemistry for applications requiring high precision and minimal background reactivity.
Table 8.2.1: Conceptual Analogs of this compound for Click Chemistry
| Original this compound Group | Proposed Modification | Target Click Reaction | Rationale |
| Maleimide | Azide | CuAAC, SPAAC | Enables conjugation to alkyne-functionalized molecules/surfaces. |
| Maleimide | Strained Alkyne (e.g., DBCO) | SPAAC | Enables conjugation to azide-functionalized molecules/surfaces without copper catalyst. |
| Amine | Alkyne | CuAAC, SPAAC | Allows attachment to azide-functionalized targets; amine can be protected/deprotected as needed. |
| Amine | Azide | CuAAC, SPAAC | Enables conjugation to alkyne-functionalized targets. |
| Spacer Arm | Incorporation of PEG units | N/A | Enhances water solubility, reduces immunogenicity, and improves pharmacokinetic properties of conjugates. |
Applications in Proteomics for Protein Crosslinking Mass Spectrometry
This compound is a valuable tool in proteomics for studying protein-protein interactions (PPIs) and elucidating protein structures. By forming covalent crosslinks between amino acid residues, it stabilizes transient or weak interactions, allowing for their capture and subsequent analysis using mass spectrometry (MS). The dual reactivity of this compound, targeting thiols via the maleimide and amines/carbonyls via its amine group, offers flexibility in crosslinking strategies. This is particularly useful for mapping interaction interfaces and identifying protein complexes.
Research has utilized this compound in studies aimed at mapping protein-protein interactions, such as those between MutL and MutH stratech.co.uk. The ability to crosslink proteins that might otherwise dissociate during sample preparation makes this compound crucial for preserving the integrity of protein complexes for MS-based identification. Future research could focus on optimizing crosslinking conditions for specific protein types and developing MS-based workflows that efficiently identify and quantify this compound-mediated crosslinks, thereby providing deeper insights into cellular proteomes and their dynamic interactions.
Table 8.3.1: this compound in Proteomics and Protein Interaction Studies
| Study Focus | Crosslinking Strategy | Target Residues | Analytical Method | Research Outcome/Application |
| Protein-Protein Interactions | Maleimide-Thiol, Amine-Carbonyl conjugation | Cysteine, Lysine (B10760008), N-terminus, Asp/Glu side chains | Mass Spectrometry (MS) | Identification of interacting protein partners, complex mapping |
| Protein Structure Elucidation | Intra- or Inter-molecular crosslinking | Cysteine residues, proximity-dependent amines | MS, X-ray Crystallography | Constraining protein conformations, structural modeling |
| Protein Modification Analysis | Labeling of specific functional groups | Thiols, Amines | MS, Edman Degradation | Site-specific modification mapping, post-translational modifications |
| Affinity-based Protein Capture | Immobilization via amine to affinity matrix, then crosslinking | Cysteine residues on target protein | Affinity Chromatography, MS | Enrichment of specific protein complexes |
Role in Next-Generation Drug Delivery Systems and Targeted Therapies
The incorporation of this compound into drug delivery systems represents a significant avenue for developing next-generation targeted therapies. Its ability to covalently link therapeutic agents, targeting ligands, or imaging probes to delivery vehicles such as nanoparticles, liposomes, or dendrimers can enhance drug specificity and efficacy while minimizing off-target effects. The amine group can serve as an attachment point for drugs or targeting moieties, while the maleimide can be used to conjugate the carrier to a biomolecule or another functional component.
Studies have explored the use of this compound in the context of tumor cell labeling via pretargeted nanoparticle systems stratech.co.uk and in the development of PEGylated polylysine (B1216035) dendrimers for targeted drug delivery vectorlabs.com. The use of dPEG®-based derivatives of this compound further enhances the biocompatibility and water solubility of these delivery systems, which is crucial for in vivo applications stratech.co.uk. Future research will likely focus on designing sophisticated drug delivery platforms that utilize this compound to achieve precise control over drug release, improve circulation half-life, and enable multi-modal targeting strategies for various diseases.
Table 8.4.1: this compound in Drug Delivery and Targeted Therapy Systems
| Delivery Vehicle Type | This compound Application | Therapeutic Agent/Targeting Moiety | Disease Area/Application | Key Advantage |
| Nanoparticles | Surface functionalization for attaching targeting ligands | Antibodies, Peptides, Aptamers | Oncology, Imaging | Enhanced tumor homing, improved cellular uptake |
| Liposomes | Conjugation of drugs or PEG chains to liposomal surface | Chemotherapeutics, Imaging agents | Various Cancers | Increased stability, controlled release, reduced systemic toxicity |
| Dendrimers | Linking therapeutic payloads or targeting ligands to branches | Doxorubicin, MRI contrast agents | Oncology, Diagnostics | High drug loading capacity, tunable properties, improved pharmacokinetics |
| Antibody-Drug Conjugates (ADCs) | Linking cytotoxic drugs to antibodies via a stable linker | Cytotoxic drugs, monoclonal antibodies | Oncology | Site-specific conjugation, improved therapeutic index |
Exploration of this compound in Synthetic Biology and Bioorthogonal Reactions
In synthetic biology and bioorthogonal chemistry, this compound offers precise tools for assembling complex biological constructs and labeling cellular components without interfering with native biochemical processes. Its selective reactivity allows for the controlled conjugation of synthetic molecules to biological entities, such as proteins, nucleic acids, or cell surfaces. This capability is vital for building synthetic biological systems, creating novel biomaterials, and performing in vivo imaging or therapeutic interventions.
This compound has been noted in studies involving bioorthogonal chemistry for creating conjugates, such as in the context of bio-inspired liposomal thrombomodulin conjugates vectorlabs.com. The maleimide-thiol reaction is highly specific and often employed in bioorthogonal strategies, while the amine functionality can be utilized for further modifications or attachment to cellular targets. Future research directions include leveraging this compound's dual reactivity to create more complex synthetic biological circuits, engineer novel enzymes, or develop advanced cellular probes for real-time monitoring of biological events. Its water solubility and ability to form stable linkages are key attributes for applications within living systems.
Table 8.5.1: this compound in Synthetic Biology and Bioorthogonal Applications
| Application Area | This compound Role | Biological Target/Component | Type of Reaction Employed | Research Outcome/Potential |
| Protein Engineering | Site-specific labeling or conjugation of proteins | Cysteine residues, N- or C-termini, Lysine residues | Maleimide-Thiol, Amine-Carboxyl | Introduction of fluorescent tags, affinity labels, or therapeutic payloads; creation of protein-protein conjugates. |
| Nucleic Acid Modification | Conjugation of nucleic acids to surfaces or other biomolecules | Modified bases (e.g., with thiols or amines) | Amine-Carboxyl | Development of DNA/RNA-based sensors, probes, or delivery systems. |
| Cell Surface Engineering | Immobilization of targeting ligands or signaling molecules on cell surfaces | Cell surface proteins with accessible thiols or amines | Maleimide-Thiol, Amine-Carboxyl | Creating "designer" cells, targeted delivery of agents to specific cell populations. |
| Biomaterial Functionalization | Covalent attachment of biomolecules to scaffolds for tissue engineering | Functional groups on scaffold material (e.g., hydroxyls) | Amine-Carboxyl | Enhancing cell adhesion, promoting tissue regeneration, creating bioactive surfaces. |
| Bioorthogonal Labeling | Creating stable linkages for tracking or modifying cellular components | Intracellular proteins with accessible thiols | Maleimide-Thiol | In situ imaging of protein dynamics, targeted delivery of small molecules within cells. |
Compound List
this compound
NHS-3-maleimidopropionate TFA salt
N-(2-aminoethyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide trifluoroacetate (B77799) salt
MPH (MaleimidoPropionic acid Hydrazide)
MCH (MaleimidoCaproic acid Hydrazide)
MPBH (4-(4-N-MaleimidoPhenyl)butyric acid Hydrazide)
NHS-3-maleimidopropionate
Mono-N-t-boc-EDA
dimethyl suberimidate
BS3
2-iminothiolane (B1205332) (Traut's Reagent)
DTT (DL-Dithiothreitol)
TCEP (Tris (2-carboxyethyl) phosphine (B1218219) hydrochloride)
NCS (N-Chlorosuccinimide)
4-aminobenzoic hydrazide
acetyl chloride
TFA (Trifluoroacetic acid)
MAL-dPEG®4-t-boc-hydrazide
BCN-NHS
NMM (N-methylmorpholine)
Cy5
AF488-WGA
Hoechst 33342
Biotin
Streptavidin
NHS-LC-biotin
dPEG®
Q & A
Q. What frameworks are recommended for critiquing the methodological rigor of studies using this compound?
- Methodological Answer : Apply checklists like STROBE (observational studies) or CONSORT (trials) to evaluate design transparency. Assess internal validity by examining randomization, blinding, and confounding control. For qualitative components, use COREQ to appraise interview or focus group reporting quality. Highlight alignment—or deviations—from established guidelines in peer reviews .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
